Cas no 58241-12-6 (Phenyl 2,2-diphenylacetate)
Phenyl 2,2-diphenylacetate structure
Product Name:Phenyl 2,2-diphenylacetate
Numero CAS:58241-12-6
MF:C20H16O2
MW:288.339845657349
CID:1609403
PubChem ID:257688
Update Time:2025-04-21
Phenyl 2,2-diphenylacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenyl 2,2-diphenylacetate
- Phenyl diphenylacetate
- benzeneacetic acid, |A-phenyl-, phenyl ester
- AC1Q61JQ
- AC1L5XBH
- ChemDiv3_001297
- Diphenyl-essigsaeure-phenylester
- NSC86081
- diphenyl-acetic acid phenyl ester
- AN-329/10867050
- SureCN2516637
- Phenyl diphenylacetate; benzeneacetic acid, |A-phenyl-, phenyl ester; AC1Q61JQ; AC1L5XBH; ChemDiv3_001297; Diphenyl-essigsaeure-phenylester; NSC86081; diphenyl-acetic acid phenyl ester; AN-329/10867050; SureCN2516637; phenyl diphenylacetate;
- HMS1476K21
- NSC 86081
- 58241-12-6
- BRD-K90552161-001-01-9
- CCG-279589
- DTXSID50206974
- ACETIC ACID, DIPHENYL-, PHENYL ESTER
- AKOS000490980
- UNII-H0KCH0BO2V
- SR-01000419793-1
- phenyl diphenyl-acetate
- STK028010
- BENZENEACETIC ACID, .ALPHA.-PHENYL-, PHENYL ESTER
- H0KCH0BO2V
- PEDA
- IDI1_020263
- SR-01000419793
- NSC-86081
- NCGC00172803-01
- SCHEMBL2516637
-
- Inchi: 1S/C20H16O2/c21-20(22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H
- Chiave InChI: YKWNDAOEJQMLGH-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC=CC=1)C(C(C1C=CC=CC=1)C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 288.11508
- Massa monoisotopica: 288.115
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 316
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.146
- Punto di ebollizione: 448.4°C at 760 mmHg
- Punto di infiammabilità: 142.4°C
- Indice di rifrazione: 1.603
- PSA: 26.3
Phenyl 2,2-diphenylacetate Letteratura correlata
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
58241-12-6 (Phenyl 2,2-diphenylacetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso